![molecular formula C9H14Cl2N2O B2454005 2-(Pyridin-2-yl)morpholine dihydrochloride CAS No. 1417635-00-7](/img/structure/B2454005.png)
2-(Pyridin-2-yl)morpholine dihydrochloride
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Overview
Description
2-(Pyridin-2-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C9H13ClN2O . It has a molecular weight of 200.67 . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11H,4-5,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 306.2±32.0 °C and a predicted density of 1.087±0.06 g/cm3 . The compound’s pKa is predicted to be 8.03±0.40 .Scientific Research Applications
Synthesis and Pharmacological Potential :
- Kumar, Sadashiva, and Rangappa (2007) discussed the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for creating potent antimicrobials, including arecoline derivatives and phendimetrazine. The synthesis involved bromination of 3-acetylpyridine and dehydration of a diol with cyclization, yielding an overall 36% success rate (Kumar, Sadashiva, & Rangappa, 2007).
- Avcı, Atalay, Cömert, and Dinçer (2011) conducted density functional theory calculations on the molecular structure, vibrational frequencies, and chemical shift assignments of a related compound, providing insights into its molecular structure and potential for designing efficient materials containing a 1,2,4-triazole core (Avcı, Atalay, Cömert, & Dinçer, 2011).
Chemical Properties and Crystallography :
- Horton et al. (2012) analyzed the crystal structure of 2-(Morpholin-4-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, highlighting the conformation of the morpholine ring and the interactions within the crystal structure, including hydrogen bonds and π–π stacking (Horton et al., 2012).
Novel Synthesis Methods :
- Bonacorso et al. (2018) reported the successful synthesis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. This synthesis is significant for photophysical analyses and understanding biomolecular binding properties (Bonacorso et al., 2018).
Application in Drug Development :
- Varynskyi and Kaplaushenko (2020) explored the metabolism of a morpholinium compound, revealing the structure of its main metabolite through chromatography and mass spectrometry, indicating its relevance in pharmaceutical research (Varynskyi & Kaplaushenko, 2020).
Safety and Hazards
Future Directions
While specific future directions for 2-(Pyridin-2-yl)morpholine dihydrochloride are not mentioned in the available literature, similar compounds like pyrimidine derivatives have been used in the design of new drugs with potential biological activities . This suggests that this compound could also be explored for its potential biological activities in future research.
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-2-yl)morpholine dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.
Biochemical Pathways
The compound’s inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . By inhibiting the formation of 4-hydroxyproline, the compound disrupts the normal triple helix formation of collagen, potentially leading to decreased collagen stability and altered tissue structure.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound results in a decrease in the formation of 4-hydroxyproline . This can lead to a disruption in the normal structure and function of collagen, potentially affecting the integrity of various tissues in the body.
properties
IUPAC Name |
2-pyridin-2-ylmorpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-2-4-11-8(3-1)9-7-10-5-6-12-9;;/h1-4,9-10H,5-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXWTHPVAJTXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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